N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that features a benzothiadiazole core, a chlorophenyl group, and a piperazine moiety
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, and the piperazine moiety is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-CHLOROACETAMIDE: This compound shares the benzothiadiazole core but differs in the substituents attached to it.
BENZENAMINE, N,N-DIPHENYL-4-[7-(4-PYRIDINYL)-2,1,3-BENZOTHIADIAZOL-4-YL]: Another compound with a benzothiadiazole core, used in different applications.
Uniqueness
What sets N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE apart is its unique combination of functional groups, which confer specific electronic, chemical, and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c20-15-6-4-14(5-7-15)12-24-8-10-25(11-9-24)13-18(26)21-16-2-1-3-17-19(16)23-27-22-17/h1-7H,8-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJVCKPBHLLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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